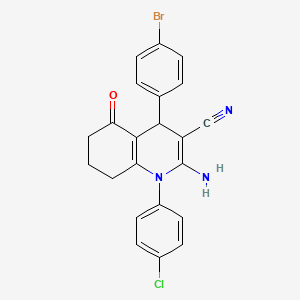![molecular formula C22H15N3 B11541869 N-[(11Z)-6-methyl-11H-indeno[1,2-b]quinoxalin-11-ylidene]aniline](/img/structure/B11541869.png)
N-[(11Z)-6-methyl-11H-indeno[1,2-b]quinoxalin-11-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE is a nitrogen-containing heterocyclic compound. This compound is part of the indeno[1,2-b]quinoxaline family, which is known for its diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes a quinoxaline core fused with an indene ring, making it a unique and interesting molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 6-methylindeno[1,2-b]quinoxalin-11-one with aniline under reflux conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neuroinflammation and ischemia-reperfusion injury.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as c-Jun N-terminal kinase (JNK), which plays a role in cell signaling pathways related to inflammation and apoptosis. The inhibition of JNK can lead to reduced inflammation and cell death, making the compound a potential therapeutic agent for various diseases .
Comparación Con Compuestos Similares
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: A closely related compound with similar structural features but different functional groups.
6-Methylindeno[1,2-b]quinoxalin-11-one: Another related compound with a methyl group at the 6-position but lacking the N-phenyl substituent.
Uniqueness
(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the N-phenyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C22H15N3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
6-methyl-N-phenylindeno[1,2-b]quinoxalin-11-imine |
InChI |
InChI=1S/C22H15N3/c1-14-8-7-13-18-19(14)25-21-17-12-6-5-11-16(17)20(22(21)24-18)23-15-9-3-2-4-10-15/h2-13H,1H3 |
Clave InChI |
AYUPXARMZDLHKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C3C(=N2)C4=CC=CC=C4C3=NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541788.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541801.png)

![2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)
methanone](/img/structure/B11541835.png)
![2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541848.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11541849.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-methylphenol](/img/structure/B11541852.png)
![N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11541861.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541862.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol](/img/structure/B11541863.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11541877.png)
![5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541880.png)
